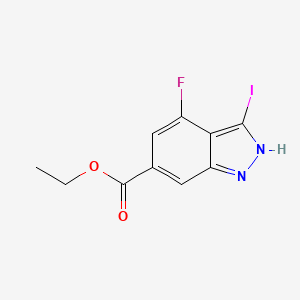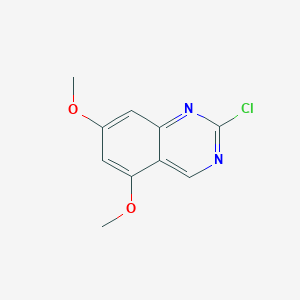![molecular formula C24H8Br4 B13654781 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene](/img/structure/B13654781.png)
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is a polycyclic aromatic hydrocarbon with a molecular formula of C24H8Br4 and a molecular weight of 615.94 g/mol This compound is characterized by its four bromine atoms attached to the dicyclopenta[cd,lm]perylene core, making it a highly brominated derivative of perylene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the following steps :
Starting Material: The process begins with 1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.
Bromination: The starting material undergoes a substitution reaction with N-bromo-succinimide (NBS) to introduce bromine atoms, resulting in 1,2,7,8-tetrabromo-1,2,7,8-tetrahydrogen bicyclopentane para[cd,lm]perylene.
Oxidation: The brominated intermediate is then subjected to an oxidation reaction using dimethyl sulfoxide (DMSO) to yield the final product, this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, the industrial production methods would likely follow similar synthetic routes with optimization for scale, yield, and purity. The process would involve careful control of reaction conditions to ensure high efficiency and minimal byproducts.
Análisis De Reacciones Químicas
Types of Reactions
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like DMSO or other oxidizing agents can be used.
Coupling: Catalysts such as palladium or copper are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger polycyclic aromatic hydrocarbons.
Aplicaciones Científicas De Investigación
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene has several applications in scientific research :
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials.
Photovoltaics: The compound’s electronic properties make it suitable for use in solar cells.
Material Science: It is studied for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in sensor technology.
Mecanismo De Acción
The mechanism by which 1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic structure. The bromine atoms influence the compound’s electron distribution, making it an effective electron acceptor in various applications . The molecular targets and pathways involved include interactions with other aromatic systems and participation in electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo{[f,f′]-4,4′,7,7′-tetraphenyl}diindeno[1,2,3-cd1′,2′,3′-lm]perylene: This compound is used in similar applications, such as organic electronics and photovoltaics.
1,2,7,8-Tetrabromobiscyclopenteno[cd,lm]pyrene: Another brominated derivative with applications in material science.
Uniqueness
1,2,7,8-Tetrabromodicyclopenta[cd,lm]perylene is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular architecture.
Propiedades
Fórmula molecular |
C24H8Br4 |
|---|---|
Peso molecular |
615.9 g/mol |
Nombre IUPAC |
6,7,16,17-tetrabromoheptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,6,8,10,12,14,16,18(22),19,23-dodecaene |
InChI |
InChI=1S/C24H8Br4/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)23(15)27)8-4-12(18(10)20)11-3-7-14(22(21)26)19(13)17(9)11/h1-8H |
Clave InChI |
TVOFFMWDIICRKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=C7Br)Br)C(=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)









![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)

